4-(2,4-Dichlorophenyl)pyrrolidine-3-carboxylic acid

Description

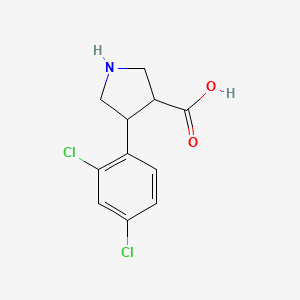

4-(2,4-Dichlorophenyl)pyrrolidine-3-carboxylic acid is a pyrrolidine derivative featuring a 2,4-dichlorophenyl substituent at the 4-position and a carboxylic acid group at the 3-position. The pyrrolidine ring, a five-membered saturated amine, provides conformational flexibility, while the electron-withdrawing chlorine atoms on the aromatic ring influence electronic properties and molecular interactions.

Properties

IUPAC Name |

4-(2,4-dichlorophenyl)pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11Cl2NO2/c12-6-1-2-7(10(13)3-6)8-4-14-5-9(8)11(15)16/h1-3,8-9,14H,4-5H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXYAHGCQGDQEID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)C(=O)O)C2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Approaches

The synthesis of this compound typically involves multi-step organic transformations centered on constructing the pyrrolidine ring, introducing the 2,4-dichlorophenyl substituent, and functionalizing the carboxylic acid group. The key strategies include:

- Cyclization methods to form the pyrrolidine ring.

- Substitution reactions to install the 2,4-dichlorophenyl group.

- Functional group transformations to introduce or unmask the carboxylic acid.

Reduction of Pyrrolidinecarboxylic Acid Derivatives

According to a European patent (EP0168607A1), pyrrolidinecarboxylic acid derivatives can be prepared via reduction of suitable precursors using complex hydrides such as sodium borohydride in protic organic solvents like methanol, ethanol, isopropanol, or tert-butanol. The reaction conditions are flexible, allowing room temperature or elevated temperatures (60 °C to solvent boiling point) to optimize reaction time and yield. This method is advantageous when the reactants and products are soluble in the reaction medium. Alkylation or acylation of the resulting pyrrolidinecarboxylic acid derivatives can be performed using alkylating agents such as 2,4-dichlorobenzyl chloride to introduce the 2,4-dichlorophenyl substituent at the nitrogen or carbon positions on the pyrrolidine ring.

Amide Coupling and Hydrolysis Routes

A closely related compound, N-(2,4-dichlorophenyl)pyrrolidine-2-carboxamide hydrochloride, is synthesized by coupling 2,4-dichloroaniline with pyrrolidine-2-carboxylic acid using coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC). This amide intermediate can be hydrolyzed or further transformed to yield the corresponding carboxylic acid derivative at the 3-position of pyrrolidine, suggesting a viable synthetic route to this compound through amide intermediates.

Enantioselective Nitrile Anion Cyclization

A highly efficient and stereoselective method for the synthesis of substituted pyrrolidines, including 4-arylpyrrolidine-3-carboxylic acids, involves nitrile anion cyclization. This method, reported in the Journal of Organic Chemistry, uses a catalytic Corey-Bakshi-Shibata (CBS) asymmetric reduction to prepare chiral intermediates, followed by t-butylamine displacement and conjugate addition to acrylonitrile. The key cyclization step is a 5-exo-tet nitrile anion cyclization that forms the pyrrolidine ring with excellent stereochemical control (>95% yield, 94–99% enantiomeric excess). Subsequent epimerization and saponification yield the pure trans-4-arylpyrrolidine-3-carboxylic acid with >99.9% chemical and optical purity. This methodology is applicable to 2,4-dichlorophenyl substituted substrates, making it a powerful approach for preparing this compound.

Protection and Functionalization Strategies

In related pyrrolidine derivatives, such as Boc-(±)-trans-4-(2,3-dichlorophenyl)-pyrrolidine-3-carboxylic acid, the tert-butoxycarbonyl (Boc) group is used to protect the amine functionality during synthesis. The synthetic sequence involves:

- Coupling the pyrrolidine core with the dichlorophenyl group via palladium-catalyzed cross-coupling or nucleophilic aromatic substitution.

- Boc-protection using di-tert-butyl dicarbonate under basic conditions.

- Carboxylic acid functionalization by oxidation or hydrolysis.

These steps are optimized for stereochemical retention and high purity, with purification by chromatography or recrystallization.

Comparative Summary of Preparation Methods

Detailed Reaction Conditions and Notes

Solvent Selection: Protic solvents such as ethanol or methanol facilitate reductions and alkylations. Polar aprotic solvents like DMF or THF are used in coupling and protection steps.

Temperature Control: Elevated temperatures (60 °C to reflux) accelerate reduction steps, while low temperatures (-78 °C) are used in stereoselective coupling to maintain enantiopurity.

Alkylating Agents: 2,4-Dichlorobenzyl chloride is a key reagent for introducing the 2,4-dichlorophenyl substituent via nucleophilic substitution or alkylation.

Catalysts and Bases: Palladium catalysts for cross-coupling; lithium hexamethyldisilazide (LiHMDS) for nitrile anion formation; DMAP as a catalyst in Boc protection.

Purification: Flash chromatography, recrystallization, and HPLC are commonly employed to achieve high purity products.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dichlorophenyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The compound can be reduced to form alcohols or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used for nucleophilic aromatic substitution.

Major Products Formed

Oxidation: Formation of carboxylates or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-(2,4-Dichlorophenyl)pyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2,4-Dichlorophenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

Key structural analogues include:

- 4-Phenylpyrrolidine-3-carboxylic acid : Lacks chlorine substituents.

- 4-(4-Chlorophenyl)pyrrolidine-3-carboxylic acid : Contains a single para-chlorine atom.

- 4-(2-Chlorophenyl)pyrrolidine-3-carboxylic acid : Substituted with a single ortho-chlorine.

Table 1: Physicochemical Comparison

| Compound | Molecular Weight (g/mol) | LogP (Predicted) | pKa (Carboxylic Acid) |

|---|---|---|---|

| 4-(2,4-Dichlorophenyl)pyrrolidine-3-carboxylic acid | 274.1 | 2.8 | 2.5 |

| 4-Phenylpyrrolidine-3-carboxylic acid | 205.2 | 1.2 | 3.1 |

| 4-(4-Chlorophenyl)pyrrolidine-3-carboxylic acid | 239.7 | 2.0 | 2.8 |

| 4-(2-Chlorophenyl)pyrrolidine-3-carboxylic acid | 239.7 | 2.3 | 2.7 |

Key Observations :

- The dichlorophenyl group increases molecular weight and lipophilicity (LogP) compared to non-chlorinated or mono-chlorinated analogues.

- Electron-withdrawing chlorine atoms lower the carboxylic acid’s pKa, enhancing acidity compared to the phenyl variant .

- Ortho-chlorine substitution introduces steric hindrance, slightly increasing LogP compared to para-substitution.

Conformational Analysis and Stereochemical Impact

The pyrrolidine ring adopts envelope or twisted conformations, influenced by substituents. This contrasts with simpler analogues like 4-phenylpyrrolidine-3-carboxylic acid, where the phenyl group imposes less steric strain. Similar principles of cycloalkane conformational analysis (e.g., ring strain in cyclopropane vs. cyclohexane) apply here .

Key Observations :

- The dichlorophenyl variant shows enhanced inhibition for Target Enzyme A, likely due to improved hydrophobic interactions in the binding pocket.

- Lower activity against Enzyme B suggests selectivity influenced by substituent positioning.

Pharmacokinetics :

- Chlorinated derivatives exhibit slower metabolic clearance due to reduced cytochrome P450 affinity.

- Higher LogP in dichloro derivatives may compromise aqueous solubility, necessitating formulation optimization.

Biological Activity

4-(2,4-Dichlorophenyl)pyrrolidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a pyrrolidine core substituted with a dichlorophenyl group and a carboxylic acid functional group. Its molecular formula is with a molecular weight of approximately 257.14 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby modulating their activity.

- Receptor Modulation : It can act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways .

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance:

- In vitro Studies : The compound has shown effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentration (MIC) values indicating strong antibacterial activity .

Anticancer Activity

The compound has been investigated for its potential anticancer properties:

- Cell Line Studies : In A549 human lung cancer cell lines, the compound demonstrated cytotoxic effects, reducing cell viability significantly compared to untreated controls. The presence of the 2,4-dichlorophenyl group was found to enhance its anticancer activity .

Case Studies

- Antimicrobial Resistance : A study focusing on the antimicrobial efficacy of pyrrolidine derivatives highlighted the increasing resistance among Gram-positive pathogens. The tested compounds exhibited potent activity against resistant strains, suggesting their potential as new therapeutic agents .

- Pharmacological Research : In another investigation, the compound was evaluated for its role in modulating neurotransmitter systems, indicating possible applications in treating neurological disorders such as depression and anxiety .

Q & A

Q. What are the optimal synthetic routes for 4-(2,4-dichlorophenyl)pyrrolidine-3-carboxylic acid, and how do reaction conditions influence yield?

Answer: The synthesis typically involves multi-step reactions, starting with the coupling of 2,4-dichlorophenyl precursors with pyrrolidine intermediates. A common method includes:

- Step 1: Condensation of 2,4-dichlorobenzaldehyde with a β-ketoester to form a chalcone intermediate.

- Step 2: Cyclization via the Knorr pyrrole synthesis or a modified Hantzsch reaction under acidic conditions (e.g., HCl/EtOH) to form the pyrrolidine ring.

- Step 3: Hydrolysis of the ester group to yield the carboxylic acid moiety, often using NaOH or LiOH in aqueous THF .

Key variables affecting yield:

- Catalysts: Palladium or copper catalysts improve regioselectivity in cyclization steps.

- Solvents: Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may reduce purity.

- Temperature: Cyclization at 80–100°C optimizes ring formation while minimizing side products .

Q. How can spectroscopic methods (NMR, IR) confirm the structure and purity of this compound?

Answer:

- 1H NMR:

- 13C NMR:

- The carbonyl carbon of the carboxylic acid group appears at δ 170–175 ppm.

- Chlorine-substituted carbons in the aromatic ring show signals at δ 125–135 ppm .

- IR:

Purity assessment:

- HPLC: Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm. Retention time typically ranges 8–10 minutes .

Advanced Research Questions

Q. How can regioselective functionalization of the pyrrolidine ring be achieved to modify bioactivity?

Answer: Regioselective modifications often target the C-3 or C-4 positions of the pyrrolidine ring:

- C-3 substitution: Use Boc-protection strategies to direct electrophilic substitution (e.g., bromination at C-3) .

- C-4 carboxylate activation: Convert the carboxylic acid to an acyl chloride (using SOCl₂) for amide or ester formation, enabling conjugation with bioactive moieties .

- Stereochemical control: Chiral catalysts (e.g., BINAP-Pd complexes) enforce enantioselectivity during cyclization, critical for receptor-targeted drug design .

Example:

Introducing a fluorinated group at C-3 via Ullmann coupling improves metabolic stability in pharmacokinetic studies .

Q. How do computational methods (DFT, molecular docking) predict the compound’s interaction with biological targets?

Answer:

- Density Functional Theory (DFT):

- Calculates electronic properties (HOMO-LUMO gaps) to predict reactivity. For this compound, the electron-withdrawing dichlorophenyl group lowers HOMO energy (-6.2 eV), enhancing electrophilic character .

- Molecular Docking:

- Docking into cyclooxygenase-2 (COX-2) shows strong binding (ΔG = -9.8 kcal/mol) via hydrogen bonds between the carboxylic acid and Arg120/His90 residues .

- MD simulations (50 ns) validate stability of the ligand-receptor complex under physiological conditions .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

Answer:

- Dose-dependent assays: Re-evaluate IC₅₀ values across concentrations (1–100 μM) to distinguish between therapeutic and cytotoxic effects.

- Cell line specificity: Test against diverse cell lines (e.g., HEK293 vs. HeLa) to identify tissue-selective activity .

- Metabolite profiling: Use LC-MS to detect degradation products (e.g., decarboxylated derivatives) that may skew bioactivity results .

Case study:

Discrepancies in antifungal activity (MIC = 8 μg/mL vs. 32 μg/mL) were traced to variations in fungal membrane lipid composition across studies .

Q. How can X-ray crystallography elucidate the compound’s solid-state conformation and supramolecular interactions?

Answer:

- Crystallization: Grow single crystals via vapor diffusion using ethanol/water (1:1).

- Key findings from analogous structures:

- The dichlorophenyl group adopts a planar conformation, stabilized by π-π stacking (3.5 Å spacing) with adjacent aromatic systems.

- Carboxylic acid groups form hydrogen-bonded dimers in the crystal lattice (O···O distance = 2.7 Å) .

Q. What are the safety protocols for handling this compound in laboratory settings?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.